2'-Deoxyinosine triphosphate is derived from 2'-deoxyinosine through phosphorylation. In biological systems, it can be generated from the oxidative deamination of 2'-deoxyadenosine or through specific enzymatic pathways involving nucleoside kinases. It belongs to the class of purine nucleotides, specifically classified under deoxyribonucleoside triphosphates due to its structure and function in DNA synthesis.
The synthesis of 2'-deoxyinosine triphosphate can be achieved through several methods, primarily involving the phosphorylation of 2'-deoxyinosine. One common approach utilizes enzymatic reactions where kinases catalyze the addition of phosphate groups to the nucleoside.
The molecular structure of 2'-deoxyinosine triphosphate consists of:
2'-Deoxyinosine triphosphate participates in several key chemical reactions:
The mechanism of action for 2'-deoxyinosine triphosphate primarily involves its role as a substrate for DNA polymerases:
2'-Deoxyinosine triphosphate has numerous scientific applications:
2'-Deoxyinosine triphosphate (dITP) is a non-canonical deoxyribonucleotide with the molecular formula C₁₀H₁₅N₄O₁₃P₃ and an average molecular weight of 492.17 g/mol (free acid form). Its structure comprises three key components:
The sodium salt form (C₁₀H₁₂N₄Na₃O₁₃P₃; MW 558.11 g/mol) is commonly used in research due to improved solubility in aqueous buffers [10]. No stereoisomers are possible, but tautomerism occurs in the hypoxanthine base, favoring the 6-keto form over the 6-hydroxy enol form [9].
dITP exhibits lower thermodynamic stability than canonical nucleotides due to:
Enzymatic hydrolysis is mediated by inosine triphosphatase (ITPA), which cleaves dITP to dIMP and pyrophosphate (PPi) with a Kₘ of 80–120 μM. This "nucleotide pool sanitization" prevents dITP incorporation into DNA [4] [6]:
dITP + H₂O → dIMP + PPi (ΔG = −21.5 kJ/mol)
Table 1: Hydrolysis Products of dITP
Process | Primary Products | Biological Significance |
---|---|---|
Non-enzymatic | dIDP, dIMP, Pi | Spontaneous decay in aqueous solutions |
ITPA-catalyzed | dIMP + PPi | Prevents mutagenic incorporation into DNA |
Alkaline hydrolysis | Inosine, triphosphate | Degradation in high-pH conditions |
UV-Vis Spectroscopy:dITP exhibits λₘₐₓ at 248 nm (ε = 12,300 L·mol⁻¹·cm⁻¹) in neutral aqueous solutions. This hypsochromic shift (vs. dATP λₘₐₓ = 259 nm) arises from hypoxanthine’s modified chromophore [2] [9].
Nuclear Magnetic Resonance (NMR):¹H-NMR (D₂O, 600 MHz) key assignments:
Mass Spectrometry:Electrospray ionization (ESI-MS) in negative mode shows:
Table 2: Spectroscopic Signatures of dITP
Technique | Key Features | Diagnostic Value |
---|---|---|
UV-Vis | λₘₐₓ 248 nm; ε = 12,300 M⁻¹cm⁻¹ | Quantification in nucleotide pools |
¹H-NMR | H8 singlet at 8.35 ppm; H1' triplet at 6.41 ppm | Verification of base and sugar integrity |
ESI-MS | [M-H]⁻ at m/z 490.0; dIMP⁻ at m/z 330.9 | Purity assessment; metabolic studies |
dITP’s physicochemical properties diverge significantly from canonical nucleotides:
Biological implications:
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